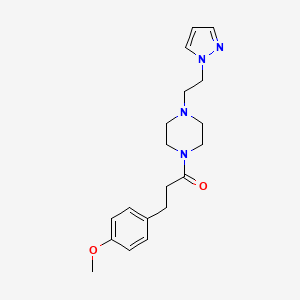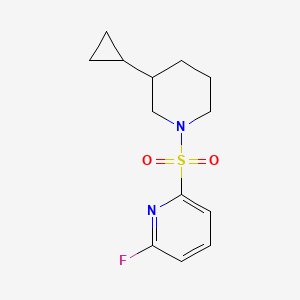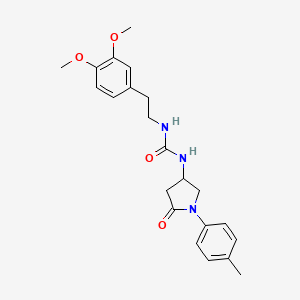
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sigma-1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) focused on a series of pyrazoles leading to the identification of a related compound as a sigma-1 receptor antagonist for pain treatment. The research highlighted its high aqueous solubility and permeability, making it a potential candidate for managing pain (Díaz et al., 2020).
Dopamine Receptor Partial Agonists : Möller et al. (2017) investigated the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in 1,4-disubstituted aromatic piperazines. This led to high-affinity dopamine receptor partial agonists, with potential therapeutic applications for conditions like schizophrenia (Möller et al., 2017).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds with structural similarities to the compound . These derivatives showed good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapy (Bektaş et al., 2007).
Anticonvulsant Potential : Aytemir et al. (2010) synthesized new 4H-pyran-4-one derivatives, including compounds structurally similar to the one of interest, which showed potential as anticonvulsant agents in various tests, indicating their utility in treating epilepsy or related disorders (Aytemir et al., 2010).
Potential as Anticonvulsant Drug Candidate : A study by Severina et al. (2021) on a related compound, "Epimidin", highlighted its promise as a new anticonvulsant drug candidate. The study involved developing a new HPLC method for determining related substances in this active pharmaceutical ingredient (Severina et al., 2021).
Microwave-Assisted Synthesis : Milosevic et al. (2015) explored the microwave-assisted synthesis of certain carboxamides using primary aliphatic amines, including piperazine derivatives, which are structurally related to the compound . This method yielded compounds in good yields, suggesting efficient synthetic pathways for similar compounds (Milosevic et al., 2015).
Crystal Structure Analysis : The study by Faizi et al. (2016) on 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a structurally related compound, provided insights into the molecular conformation and crystal structure, which can be relevant for understanding similar compounds (Faizi et al., 2016).
Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized and analyzed new pyridine derivatives with antimicrobial activity, including structures related to the compound of interest. These derivatives showed variable and modest activity against bacteria and fungi (Patel et al., 2011).
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWPSYHEGXWWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)




![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

